molecular formula C12H19N3O2 B1462407 1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperidine-3-carboxylic acid CAS No. 1006483-81-3

1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperidine-3-carboxylic acid

Cat. No. B1462407
CAS RN: 1006483-81-3
M. Wt: 237.3 g/mol
InChI Key: NDSLZFKVZKFCBP-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The ethyl group and the piperidine-3-carboxylic acid group are likely attached to the pyrazole ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The pyrazole ring, ethyl group, and piperidine-3-carboxylic acid group would all contribute to the overall structure .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrazole derivatives are known to participate in a variety of chemical reactions. For example, they can undergo reactions with various electrophiles due to the electron-rich nature of the pyrazole ring .

Scientific Research Applications

Synthesis and Chemical Properties

1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperidine-3-carboxylic acid is involved in the synthesis of a variety of heterocyclic compounds, which are of significant interest due to their diverse chemical properties and potential applications in medicinal chemistry. For instance, the compound has been implicated in the synthesis of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, serving as novel heterocyclic amino acids. These compounds were synthesized through a multi-step process involving the conversion of piperidine-4-carboxylic and (R)- and (S)-piperidine-3-carboxylic acids to β-keto esters, which were then reacted with various N-mono-substituted hydrazines. The synthesis demonstrated the versatility of pyrazole derivatives in creating novel heterocyclic structures with potential applications in drug development and synthetic chemistry (Matulevičiūtė et al., 2021).

Applications in Cancer Research

The compound's derivatives have been explored for their potential applications in cancer research, particularly as inhibitors of specific proteins involved in cancer cell proliferation. For example, derivatives of 1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperidine-3-carboxylic acid have been studied for their ability to inhibit Aurora kinases, which are key regulators of mitosis and are often overexpressed in cancer cells. By inhibiting these enzymes, such compounds could potentially serve as therapeutic agents against various types of cancer (ロバート ヘンリー,ジェームズ, 2006).

Role in Heterocyclic Chemistry

The versatile chemistry of 1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperidine-3-carboxylic acid extends to its role in the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and materials science. Its derivatives have been used to create complex molecules with potential biological activity, illustrating the importance of such compounds in the development of new therapeutic agents and materials (Ghaedi et al., 2015).

Contribution to Molecular Structure Elucidation

Furthermore, the compound has contributed to the field of molecular structure elucidation, as demonstrated by X-ray powder diffraction data for related compounds. Such studies are essential for understanding the molecular and crystal structure of new compounds, which is critical for their application in drug design and the development of materials with specific properties (Qing Wang et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. Pyrazole derivatives are found in a variety of pharmaceuticals and can exhibit a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

Pyrazole derivatives are a topic of ongoing research due to their wide range of biological activities. Future research may focus on developing new synthetic methods, exploring their biological activities, and optimizing their properties for pharmaceutical applications .

properties

IUPAC Name

1-[1-(1H-pyrazol-4-yl)propyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-2-11(10-6-13-14-7-10)15-5-3-4-9(8-15)12(16)17/h6-7,9,11H,2-5,8H2,1H3,(H,13,14)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSLZFKVZKFCBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CNN=C1)N2CCCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Ethyl-1H-pyrazol-4-ylmethyl)-piperidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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